Physicochemical Fingerprint Versus Closest Structural Analogs
The compound exhibits an XLogP3 of 1.8 and a topological polar surface area (TPSA) of 55.7 Ų, placing it in a region of the CNS MPO (Multiparameter Optimization) space associated with high probability of brain penetration [1]. This distinguishes it from the ISRIB trans‑isomer (TPSA ≈ 84 Ų, XLogP3 ≈ 3.5) and from the Kir7.1 blocker ML418 (XLogP3 ≈ 2.8, TPSA ≈ 42 Ų) [1] [2]. While these computed descriptors do not constitute functional bioactivity, they provide a quantitative basis for selecting this compound when a balanced permeability–solubility profile is desired.
| Evidence Dimension | CNS Multiparameter Optimization Desirability Score (CNS MPO, range 0–6) |
|---|---|
| Target Compound Data | CNS MPO ≈ 5.1 (derived from XLogP3 1.8, TPSA 55.7 Ų, MW 377.9, HBD 1, basic pKa ~7.5 predicted) |
| Comparator Or Baseline | ISRIB: CNS MPO ≈ 4.0; ML418: CNS MPO ≈ 4.8 |
| Quantified Difference | +1.1 MPO units over ISRIB; +0.3 MPO units over ML418 |
| Conditions | In silico prediction using standard algorithms; experimental confirmation not yet reported for this compound |
Why This Matters
For neuroscience drug‑discovery programs, a higher CNS MPO score correlates with a greater likelihood of achieving adequate brain exposure and target engagement, making this compound a statistically more attractive starting point compared to lower‑scoring alternatives.
- [1] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. (2016) Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. View Source
- [2] PubChem. Compound Summary: ML418 (CID 137318158). National Center for Biotechnology Information. View Source
